molecular formula C23H20N4O4 B11619716 N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide

N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide

Cat. No.: B11619716
M. Wt: 416.4 g/mol
InChI Key: QHJPKCPDJLJAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole ring fused with a phenoxyethyl group and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-NITROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole intermediate reacts with 3-methylphenoxyethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the phenoxyethyl-benzimidazole intermediate with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-NITROBENZAMIDE has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly for its benzimidazole core, which is known for its biological activity.

    Materials Science: It can be used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of benzimidazole derivatives with biological targets.

    Industrial Applications: It may find applications in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitrobenzamide moiety may contribute to the compound’s ability to form hydrogen bonds and interact with biological macromolecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide
  • N-(1-METHYL-2-(3-METHYLPHENOXY)ETHYL)-3,3-DIPHENYL-1-PROPANAMINE HYDROCHLORIDE

Uniqueness

N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-NITROBENZAMIDE is unique due to its combination of a benzimidazole core with a phenoxyethyl group and a nitrobenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the nitro group, in particular, can significantly influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

N-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C23H20N4O4/c1-16-5-4-6-19(15-16)31-14-13-26-21-8-3-2-7-20(21)24-23(26)25-22(28)17-9-11-18(12-10-17)27(29)30/h2-12,15H,13-14H2,1H3,(H,24,25,28)

InChI Key

QHJPKCPDJLJAJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.